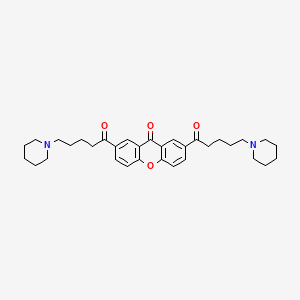
9H-Xanthen-9-one, 2,7-bis(1-oxo-5-(piperidino)pentyl)-
Cat. No. B8649558
Key on ui cas rn:
37972-07-9
M. Wt: 530.7 g/mol
InChI Key: ORRBWUDREKSBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04041165
Procedure details


Following the procedure of Example 42, only substituting for 2,7-bis(4-piperidinobutyryl)xanthene, 25.8 g (0.05 mole) 2,7-bis(5-piperidinovaleryl)xanthene and using 600 ml of glacial acetic acid and 19.7 g (0.066 mole) sodium dichromate, the solid obtained is recrystallized from a benzene-heptane mixture to give the title compound, M.P. 109°-110° C.
Name
2,7-bis(4-piperidinobutyryl)xanthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2,7-bis(5-piperidinovaleryl)xanthene
Quantity
25.8 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
N1(CCCC(C2C=CC3OC4C(=CC(C(=O)CCCN5CCCCC5)=CC=4)CC=3C=2)=[O:11])CCCCC1.[N:37]1([CH2:43][CH2:44][CH2:45][CH2:46][C:47]([C:49]2[CH:62]=[CH:61][C:60]3[O:59][C:58]4[C:53](=[CH:54][C:55]([C:63](=[O:74])[CH2:64][CH2:65][CH2:66][CH2:67][N:68]5[CH2:73][CH2:72][CH2:71][CH2:70][CH2:69]5)=[CH:56][CH:57]=4)[CH2:52][C:51]=3[CH:50]=2)=[O:48])[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[N:37]1([CH2:43][CH2:44][CH2:45][CH2:46][C:47]([C:49]2[CH:62]=[CH:61][C:60]3[O:59][C:58]4[C:53](=[CH:54][C:55]([C:63](=[O:74])[CH2:64][CH2:65][CH2:66][CH2:67][N:68]5[CH2:69][CH2:70][CH2:71][CH2:72][CH2:73]5)=[CH:56][CH:57]=4)[C:52](=[O:11])[C:51]=3[CH:50]=2)=[O:48])[CH2:42][CH2:41][CH2:40][CH2:39][CH2:38]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
2,7-bis(4-piperidinobutyryl)xanthene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)CCCC(=O)C1=CC=2CC3=CC(=CC=C3OC2C=C1)C(CCCN1CCCCC1)=O
|
Step Two
|
Name
|
2,7-bis(5-piperidinovaleryl)xanthene
|
|
Quantity
|
25.8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)CCCCC(=O)C1=CC=2CC3=CC(=CC=C3OC2C=C1)C(CCCCN1CCCCC1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
19.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from a benzene-heptane mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)CCCCC(=O)C1=CC=2C(C3=CC(=CC=C3OC2C=C1)C(CCCCN1CCCCC1)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

